Leontopodic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H34O19 |
|---|---|
Molecular Weight |
782.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-5-[(3S)-3-hydroxybutanoyl]oxyhexanedioic acid |
InChI |
InChI=1S/C37H34O19/c1-18(38)14-31(48)56-35(37(51)52)33(54-29(46)12-6-20-3-9-23(40)26(43)16-20)32(53-28(45)11-5-19-2-8-22(39)25(42)15-19)34(36(49)50)55-30(47)13-7-21-4-10-24(41)27(44)17-21/h2-13,15-18,32-35,38-44H,14H2,1H3,(H,49,50)(H,51,52)/b11-5+,12-6+,13-7+/t18-,32-,33-,34-,35+/m0/s1 |
InChI Key |
FJCOTRVRFQSFDP-YVFVATBNSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O[C@H]([C@H]([C@@H]([C@@H](C(=O)O)OC(=O)/C=C/C1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)C(=O)O)O |
Canonical SMILES |
CC(CC(=O)OC(C(C(C(C(=O)O)OC(=O)C=CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(=O)O)O |
Synonyms |
leontopodic acid |
Origin of Product |
United States |
Natural Occurrence and Sustainable Production Methodologies for Research
Plant Sources and Distribution in Leontopodium Species
Leontopodic acid is a naturally occurring phytochemical predominantly found in the plant kingdom, specifically within the Asteraceae family. mdpi.com Its discovery and primary association are with the iconic alpine plant, Edelweiss.
The primary and most well-documented natural source of this compound is Leontopodium alpinum (Edelweiss). researchgate.nettiiips.comscispace.com This flowering plant, native to high-altitude rocky limestone environments in the Alps and other mountainous regions of Europe and Asia, produces this compound as one of its major secondary metabolites. mdpi.comresearchgate.netnih.gov The compound is found in the aerial parts of the plant, including the leaves and flowers. researchgate.netscispace.com The presence of this complex molecule is thought to contribute to the plant's resilience in harsh environmental conditions, such as high UV radiation. researchgate.netpaulaschoice.co.uk Research has also identified the presence of this compound B, a related compound, in L. alpinum. scispace.com
Investigations have extended beyond Leontopodium alpinum to explore the distribution of this compound in related species and genera. thieme-connect.com Historically, Leontopodium alpinum has been classified under various names, including Gnaphalium leontopodium, highlighting its close relationship with the genus Gnaphalium. thieme-connect.comresearchgate.net
Chemosystematic studies have confirmed the presence of leontopodic acids in several species within the genera Gnaphalium, Filago, and Antennaria. thieme-connect.comresearchgate.net For instance, both this compound and this compound B have been detected in various Gnaphalium species. acgpubs.org This distribution suggests that leontopodic acids can serve as significant chemosystematic markers, helping to delineate the relationships between these closely related genera within the Gnaphaliinae subtribe. thieme-connect.comresearchgate.net Furthermore, studies on Japanese Leontopodium species have revealed a similar composition of phenolic compounds, including leontopodic acids A and B, in their leaves compared to the European Edelweiss, indicating a striking chemical similarity despite geographical separation. jst.go.jp
Leontopodium alpinum as a Primary Source
Sustainable Production Strategies for Research Material
The protected status of wild Leontopodium alpinum in many regions necessitates sustainable methods for obtaining this compound for research. mdpi.comthieme-connect.com Plant biotechnology offers viable alternatives to harvesting from wild populations.
Plant cell culture, specifically the generation of callus cultures, has emerged as a key strategy for the sustainable production of this compound. mdpi.comtandfonline.comuniproma.com Callus cultures are masses of undifferentiated plant cells grown in a controlled laboratory environment on a nutrient medium. nih.gov This technique allows for the production of significant quantities of biomass rich in secondary metabolites without impacting wild plant populations. mdpi.com
Studies have demonstrated the successful induction of callus from Leontopodium alpinum leaf tissue. nih.govresearchgate.net These callus cultures have been shown to produce a range of polyphenolic compounds, with leontopodic acids A and B being among the most abundant. mdpi.comnih.gov The composition of these callus cultures can be analyzed to confirm the presence and quantity of desired compounds. nih.gov
Table 1: Key Parameters for Leontopodium alpinum Callus Culture
| Parameter | Details |
| Explant Source | Leaf tissue of Leontopodium alpinum nih.govresearchgate.net |
| Culture Medium | Murashige and Skoog (MS) medium is commonly used. |
| Plant Growth Regulators | Combinations of auxins (e.g., 2,4-D) and cytokinins (e.g., 6-BAP) are used to induce and maintain callus growth. |
| Culture Conditions | Cultures are typically maintained in darkness at a controlled temperature (e.g., 25°C). |
| Metabolite Production | Callus cultures produce glucaric acid derivatives, including leontopodic acids A and B. mdpi.comnih.gov |
For larger-scale production of research material, callus cultures can be transferred to liquid suspension cultures and grown in bioreactors. nih.govresearchgate.netgoogle.com This method allows for a significant increase in biomass production under highly controlled and optimized conditions. google.com The process typically involves:
Initiation: Starting with a selected high-producing cell line from callus cultures. google.com
Pre-culture: Gradually increasing the volume of the cell suspension culture. google.com
Bioreactor Cultivation: Transferring the pre-culture to a larger bioreactor vessel containing a sterile liquid nutrient medium. nih.govresearchgate.netgoogle.com The culture is maintained with controlled aeration, agitation, and temperature for a specific growth period (e.g., 7 to 21 days). google.com
Harvesting: After the cultivation period, the cell biomass, which is enriched in leontopodic acids, is separated from the culture medium. google.com
This bioreactor-based approach provides a consistent and scalable supply of plant material for the extraction and purification of this compound for research purposes. nih.govresearchgate.net
Plant Cell Culture Techniques (e.g., Callus Culture)
Initial Extraction and Isolation Methodologies for Academic Research
The initial step in studying this compound involves its extraction from the plant material (either wild-harvested or from cell cultures) and subsequent isolation.
The extraction process typically begins with the use of solvents to draw out the desired compounds from the plant matrix. A common method involves using a mixture of methanol (B129727) and water. The ground plant material is subjected to this solvent mixture, often with the aid of sonication to enhance extraction efficiency, followed by centrifugation to separate the liquid extract from the solid plant debris.
Following extraction, a series of chromatographic techniques are employed for the isolation and purification of this compound. Given the complexity of the plant extract, which contains numerous other compounds, multi-step purification is often necessary. researchgate.net
A frequently used technique for initial separation is Centrifugal Partition Chromatography (CPC). This is a liquid-liquid chromatography technique that can effectively separate compounds based on their partition coefficients between two immiscible liquid phases. For this compound isolation, a solvent system such as methyl tert-butyl ether, acetonitrile (B52724), and water with a small amount of acid (e.g., formic acid) might be used.
Further purification is often achieved using High-Performance Liquid Chromatography (HPLC), particularly at a preparative scale. researchgate.net Reversed-phase HPLC is a common choice, where a nonpolar stationary phase is used with a polar mobile phase. By carefully controlling the composition of the mobile phase (e.g., a gradient of water and acetonitrile), it is possible to achieve high-resolution separation of this compound from other closely related compounds. researchgate.net The identity and purity of the isolated this compound are then confirmed using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.nettiiips.com
Solvent-Based Extraction Protocols
The initial step in isolating this compound from its natural sources involves solvent-based extraction. The choice of solvent is critical for efficiently dissolving the target compound.
A common method for extracting this compound from the aerial parts of Leontopodium alpinum involves using a mixture of methanol and water. researchgate.net The plant material is first milled and sieved to increase the surface area for extraction. researchgate.net The powdered material is then subjected to extraction with the solvent mixture, often with the aid of an ultrasonic bath to enhance the process. researchgate.net After extraction, the mixture is centrifuged to separate the solid plant debris from the liquid extract containing the dissolved compounds. researchgate.net
For callus cultures, a similar approach is used. The cultured cells are homogenized and extracted with ethanol. nih.gov To prevent degradation of phenolic compounds, ascorbic acid may be added during the extraction process. nih.gov The resulting extract is then concentrated under reduced pressure to remove the solvent. nih.gov
A subsequent step often involves solid-phase extraction to purify the phenolic compounds from the crude extract. nih.gov Resins like Amberlite XAD-4 are used to adsorb the compounds of interest, which are then eluted with a solvent such as 80% ethanol. nih.gov
Table 2: Key Parameters in Solvent-Based Extraction of this compound
| Parameter | Description | Example |
|---|---|---|
| Plant Material Preparation | Grinding and sieving to increase surface area. | Milled and sieved to a particle size of 750 µm. researchgate.net |
| Solvent System | A mixture of solvents to optimize the solubility of this compound. | Methanol:water (1:1, v/v). researchgate.net |
| Extraction Technique | Method used to enhance the extraction process. | Ultrasonic bath for 15 minutes. researchgate.net |
| Separation of Extract | Centrifugation to remove solid plant material. | 5 minutes at 3000 rpm. researchgate.net |
Preparative Chromatographic Techniques for Enrichment
Following initial extraction, preparative chromatographic techniques are essential for the enrichment and purification of this compound. These methods separate the components of the extract based on their different chemical and physical properties.
One widely used technique is column chromatography (CC) with Sephadex LH-20 as the stationary phase. nih.govresearchgate.net This gel filtration matrix separates molecules based on their size. In one documented procedure, an extract was first fractionated on a Sephadex LH-20 column using a gradient of aqueous ethanol. nih.gov This initial step yielded fractions enriched with a mixture of leontopodic acids A and B. nih.gov
For further purification and separation of the this compound isomers, reversed-phase chromatography is employed. nih.gov This technique uses a nonpolar stationary phase, such as C18-functionalized silica (B1680970) (RP-C18), and a polar mobile phase. nih.gov The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
Another powerful technique for the preparative isolation of this compound is centrifugal partition chromatography (CPC). researchgate.net CPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. In a reported method, a two-phase solvent system of methyl tert-butyl ether and water (1:1, v/v) was used to isolate this compound from a crude Edelweiss extract with high purity. researchgate.net The fractions collected from the CPC can be further purified using high-performance liquid chromatography (HPLC) with a C18 column to achieve purities over 97%. researchgate.net
Table 3: Preparative Chromatographic Techniques for this compound
| Technique | Stationary Phase/Solvent System | Purpose |
|---|---|---|
| Column Chromatography (CC) | Sephadex LH-20 | Initial fractionation and enrichment of leontopodic acids. nih.govresearchgate.net |
| Reversed-Phase Chromatography | RP-C18 LiChrosphere | Separation of this compound isomers. nih.gov |
| Centrifugal Partition Chromatography (CPC) | Methyl tert-butyl ether-water (1:1, v/v) | Preparative isolation of this compound from crude extract. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Denali C18 column | Final purification to achieve high purity. researchgate.net |
Structural Elucidation and Advanced Characterization in Research
Spectroscopic and Chromatographic Techniques for Structural Determination
The elucidation of leontopodic acid's structure, identified as 2-[(3S)-3-hydroxybutanoate]-3,4,5-tris-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]-D-glucaric acid, was a significant analytical challenge accomplished through the synergistic use of NMR, mass spectrometry, and chromatography. researchgate.nettiiips.com
NMR spectroscopy has been indispensable in piecing together the molecular puzzle of this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the types and number of protons and carbons present. However, given the molecule's complexity with multiple ester linkages, 2D NMR techniques were crucial for establishing connectivity. researchgate.netnih.gov
Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were employed to map the connections between protons and carbons. These analyses confirmed the presence of a central D-glucaric acid backbone, three caffeoyl moieties, and a single (3S)-3-hydroxybutanoate group, and precisely determined their points of attachment via ester bonds. researchgate.net The complete structural assignment relies heavily on these multi-dimensional correlation experiments.
Mass spectrometry is fundamental for determining the molecular weight and elemental composition of this compound and its analogues. High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. nih.govipl.pt
Tandem mass spectrometry (MS/MS) plays a critical role in structural confirmation. By inducing fragmentation of the parent ion, MS/MS spectra reveal characteristic neutral losses and fragment ions corresponding to the substituent groups. For instance, the fragmentation pattern of this compound shows losses of caffeoyl and hydroxybutanoate moieties, which helps to verify the identity and number of these groups attached to the glucaric acid core. researchgate.netacs.org This technique is also used in quantitative studies, such as in Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) methods, to measure the concentration of these compounds in extracts. mdpi.com
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, isolation, and quantification of this compound from complex plant extracts. nih.gov Due to the presence of multiple, structurally similar phenolic compounds in Edelweiss, sophisticated HPLC methods are required to achieve baseline separation. nih.govresearchgate.net
Reversed-phase columns, such as C18 or specialized phenyl-based phases, are commonly used with gradient elution systems. nih.govresearchgate.net Detection is typically achieved using a Photodiode Array (PAD) detector, which provides UV-Vis spectra for each compound, and a Mass Spectrometer (MS), creating a powerful hyphenated technique (HPLC-PAD-MS). nih.govscispace.com This combination allows for the confident identification of peaks based on their retention time, UV spectrum, and mass-to-charge ratio. nih.gov HPLC has been essential for both analytical quantification and for the preparative isolation of pure this compound for further structural and biological studies. researchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Identification and Characterization of Analogues and Isomers
Research into Leontopodium alpinum has revealed that this compound is part of a larger family of related compounds. The primary analogues are this compound A and this compound B, which are the most abundant glucaric acid derivatives in the plant. nih.govmdpi.com
This compound A and B are the two principal and specific markers for Edelweiss. nih.govthieme-connect.com Their structures were elucidated using the same spectroscopic and chromatographic methods described above. researchgate.netscispace.com this compound, as detailed earlier, is also referred to as this compound A. nih.gov this compound B is a closely related derivative. The key structural difference is that this compound B is a tricaffeoyl derivative of glucaric acid, specifically 3,4,5-tri-(E)-caffeoyl-D-glucaric acid, lacking the 3-hydroxybutanoate substituent found in this compound A. scispace.com Both compounds are frequently quantified in studies of Edelweiss extracts. mdpi.comjst.go.jp Isomers of both this compound A and B have also been detected in callus cultures of the plant. nih.gov
| Feature | This compound A | This compound B |
|---|---|---|
| Molecular Formula | C37H34O19nih.gov | C33H28O17nih.gov |
| Core Structure | D-Glucaric Acid | D-Glucaric Acid |
| Substituents | 3 x Caffeoyl groups 1 x (3S)-3-hydroxybutanoate group researchgate.net | 3 x Caffeoyl groups scispace.com |
| Key Differentiator | Presence of a hydroxybutanoate moiety researchgate.net | Absence of a hydroxybutanoate moiety scispace.com |
Beyond the primary leontopodic acids, L. alpinum produces a diverse array of other substituted glucaric acid derivatives and related phenylpropanoids. In-depth analysis of callus cultures has identified up to 11 different glucaric acid derivatives, including compounds with varying numbers of caffeoyl and 3-hydroxybutanyl moieties. nih.gov One example is a penta-substituted derivative containing two 3-hydroxybutanyl groups and three caffeoyl groups. nih.gov
Alongside these unique glucaric acid esters, Edelweiss is rich in other common phenylpropanoids. These are often identified and quantified in the same analytical runs as leontopodic acids.
| Compound Name | Compound Class | Reference |
|---|---|---|
| Chlorogenic Acid (3-O-caffeoylquinic acid) | Caffeoylquinic Acid | mdpi.comjst.go.jp |
| 3,5-dicaffeoylquinic acid | Caffeoylquinic Acid | nih.govscispace.com |
| Isochlorogenic Acid A (3,5-dicaffeoylquinic acid) | Caffeoylquinic Acid | mdpi.comjst.go.jp |
| Isochlorogenic Acid C (4,5-dicaffeoylquinic acid) | Caffeoylquinic Acid | mdpi.comjst.go.jp |
| Cynarin (1,3-dicaffeoylquinic acid) | Caffeoylquinic Acid | mdpi.com |
| Syringin | Phenylpropanoid Glycoside | mdpi.com |
The presence of these related compounds highlights the complex metabolic profile of Leontopodium alpinum and underscores the need for high-resolution analytical techniques to accurately characterize its chemical constituents.
Pharmacological Research on Leontopodic Acid in Preclinical and Mechanistic Models
Antioxidant Properties and Molecular Mechanisms
Leontopodic acid demonstrates notable antioxidant capabilities through various mechanisms, including direct neutralization of free radicals and modulation of endogenous defense systems. researchgate.net
The free radical scavenging potential of this compound has been quantified using several in vitro antioxidant assays. researchgate.net In the Briggs-Rauscher (BR) oscillating reaction model, this compound exhibited a pronounced chemical antioxidant power, showing approximately four times higher activity than the reference compound resorcinol (B1680541). researchgate.net Similarly, in the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the capacity of an antioxidant to scavenge the ABTS radical cation, this compound was found to be twice as effective as Trolox, a water-soluble analog of vitamin E. researchgate.net Studies have reported a specific TEAC value of 1.53 ± 0.11 for this compound. researchgate.nettiiips.com While related di- and tricaffeoyl derivatives are known for high DPPH radical scavenging activity, this compound itself has been shown to be a weaker DPPH scavenger compared to quercetin (B1663063). researchgate.net
Table 1: In Vitro Free Radical Scavenging Activity of this compound
This table summarizes the outcomes of various assays used to evaluate the free radical scavenging properties of this compound.
| Assay | Result | Comparative Efficacy | Source |
|---|---|---|---|
| Briggs-Rauscher (BR) Model | Relative activity coefficient (r.a.c.) of 3.4 ± 0.5 | ~4 times higher than resorcinol | researchgate.net |
| Trolox Equivalent Antioxidant Capacity (TEAC) | TEAC value of 1.53 ± 0.11 | ~2 times higher than Trolox; comparable to caffeic acid | researchgate.nettiiips.com |
Beyond scavenging existing free radicals, this compound has been shown to mitigate the formation of reactive oxygen species (ROS) in cellular models. researchgate.netresearchgate.net In studies utilizing human foreskin fibroblast (HFF-1) cells exposed to blue light, this compound A was found to effectively curb ROS secretion. mdpi.comnih.gov Research has also demonstrated that this compound can significantly reduce the formation of ROS in cells challenged by toxins. researchgate.netresearchgate.net This inhibitory effect on ROS production is a key aspect of its cellular protective properties, helping to prevent the initial stages of oxidative damage. prescription-professional.nl
This compound influences the body's own antioxidant defense network by modulating the activity of endogenous antioxidant enzymes. researchgate.net A significant finding is its ability to enhance the activity of Glutathione (B108866) Peroxidase (GPx) in U937 human monocytic cells. researchgate.netresearchgate.netmdpi.com This enzyme is crucial for reducing hydrogen peroxide and lipid peroxides, thereby protecting cells from oxidative damage. news-medical.netnih.gov In a study investigating the effects of the mycotoxin deoxynivalenol (B1670258) (DON), pretreatment with this compound protected U937 cells from damage, an effect linked to the observed increase in GPx activity. researchgate.net However, in the same study, this compound did not increase the activity of Glutathione S-transferase (GST) in HepG2 liver cells, suggesting a specific modulatory role that may be cell-type dependent. researchgate.net The enhancement of detoxifying enzymes like GPx is hypothesized to be a primary mechanism behind its antioxidant-mediated chemoprevention. researchgate.net
Table 2: Effect of this compound on Endogenous Antioxidant Enzymes
This table details the observed effects of this compound on different antioxidant enzymes within specific human cell lines.
| Enzyme | Cell Line | Effect | Source |
|---|---|---|---|
| Glutathione Peroxidase (GPx) | U937 (Human Monocytic Cells) | Enhanced Activity | researchgate.netresearchgate.netmdpi.com |
The antioxidant properties of this compound extend to the protection of genetic material. researchgate.netdsm-firmenich.combellefontaineswitzerland.com Its capacity to shield DNA from oxidative damage has been confirmed using the 3D method, an in vitro assay specifically designed to evaluate DNA protection. researchgate.nettiiips.com In this assay, this compound demonstrated significant protective effects with a reported half-maximal inhibitory concentration (IC₅₀) of 1.89 μM. researchgate.nettiiips.com Furthermore, its ability to protect DNA from oxidative damage was found to be substantially more significant than that of chlorogenic acid. researchgate.net This DNA-protective potential underscores its role in preventing mutations and maintaining genomic stability in the face of oxidative stress. prescription-professional.nlskintypesolutions.com
Regulation of Endogenous Antioxidant Enzyme Systems (e.g., Glutathione Peroxidase)
Anti-inflammatory Activities and Cellular Pathways
This compound also exhibits significant anti-inflammatory effects by intervening in cellular signaling pathways and modulating the expression of key inflammatory molecules. belleluce.chnih.gov
Research has detailed the ability of this compound to suppress the production of pro-inflammatory mediators in various cell models. nih.gov In a study using an extract rich in this compound (55% of the total phenolic fraction), the compound was found to be primarily responsible for the dose-dependent inhibition of several pro-inflammatory molecules released from primary human keratinocytes (PHKs) that were stimulated with a combination of tumor necrosis factor-alpha (TNFα) and interferon-gamma (IFNγ). nih.gov The release of chemokines such as interleukin-8 (IL-8), monocyte chemotactic protein-1 (MCP-1), and interferon gamma-induced protein 10 (IP-10), as well as the granulocyte-macrophage colony-stimulating factor (GM-CSF), was significantly inhibited. nih.gov
Furthermore, in human umbilical vein endothelial cells (HUVECs), an extract containing this compound was shown to inhibit the gene expression of IL-6 and Vascular Cell Adhesion Molecule 1 (VCAM1) when inflammation was induced by lipopolysaccharide (LPS). nih.gov In another model, this compound A hindered the expression of matrix metalloproteinase-1 (MMP-1) in human foreskin fibroblasts. mdpi.com These findings indicate that this compound can interfere with inflammatory cascades at the level of gene expression and protein secretion in key cell types involved in skin inflammation. nih.govdntb.gov.ua
Table 3: Modulation of Pro-inflammatory Mediators by this compound in Cell Models
This table outlines the inhibitory effects of this compound on various pro-inflammatory mediators and their expression in different human cell models.
| Cell Model | Inflammatory Stimulus | Inhibited Mediator/Gene | Source |
|---|---|---|---|
| Primary Human Keratinocytes (PHKs) | TNFα + IFNγ | IL-8, MCP-1, IP-10, GM-CSF (protein release) | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | IL-6, VCAM1 (gene expression) | nih.gov |
Intervention in Cellular Signaling Pathways
This compound has been shown to modulate several key cellular signaling pathways, which are crucial in processes like inflammation, cell proliferation, and stress responses.
OPN3/Ca2+ Pathway: Research highlights that this compound A can interfere with the Opsin 3 (OPN3)/Ca2+ (calcium ion) signaling pathway. nih.govnih.gov In studies using human foreskin fibroblast (HFF-1) cells exposed to blue light, this compound A significantly reduced the expression of OPN3. nih.govnih.gov This inhibition is critical as the OPN3 pathway, when activated by stressors like blue light, leads to an influx of calcium ions (Ca2+), a key event in initiating photoaging processes. nih.gov By curbing OPN3 expression and the subsequent Ca2+ influx, this compound A helps mitigate cellular damage. nih.govnih.gov
MAPK, TGF-β, and TLR4/NF-κB Pathways: While direct and extensive research on this compound's effect on Mitogen-Activated Protein Kinase (MAPK), Transforming Growth Factor-beta (TGF-β), and Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathways is still emerging, its known functions suggest likely interactions. The MAPK and TGF-β pathways are fundamental to collagen synthesis, a process influenced by this compound. mdpi.com The NF-κB pathway is a cornerstone of inflammatory responses. herbb.orgwikipedia.org Given that this compound demonstrates anti-inflammatory properties, it is plausible that it modulates the TLR4/NF-κB signaling cascade to reduce the expression of pro-inflammatory mediators. herbb.orgresearchgate.net
Impact on Immune Cell Responses (e.g., U937 cells)
The U937 cell line, a human pro-monocytic line, is a widely used model for studying immune responses. wikipedia.orgcytion.com Research has demonstrated that this compound can protect these immune cells from damage induced by certain toxins. researchgate.netmdedge.com Specifically, in studies involving the mycotoxin deoxynivalenol (DON), this compound pretreatment was shown to shield U937 cells from DON-induced cellular damage. researchgate.netmdedge.comthe-hospitalist.org This protective effect is linked to the compound's ability to enhance the activity of crucial detoxifying enzymes within these cells. researchgate.netnih.gov
Reduction of Matrix Metalloproteinase (MMP) Secretion (e.g., MMP-1)
Matrix metalloproteinases (MMPs) are enzymes that degrade extracellular matrix components like collagen. An over-secretion of MMPs, particularly MMP-1 (collagenase), is a hallmark of skin aging and tissue damage. mdpi.com this compound A has been found to effectively inhibit the secretion of MMP-1. nih.govnih.gov In experimental models using human fibroblasts, this compound A, at a concentration of 20 μM, significantly reduced MMP-1 expression. nih.gov This inhibition helps to preserve the integrity of the extracellular matrix, thereby preventing the breakdown of collagen. nih.govnih.govresearchgate.net
Enhancement of Collagen Synthesis (e.g., COL-I) in Cell Models
Concurrent with its ability to reduce collagen degradation, this compound actively promotes the synthesis of new collagen. Specifically, research has shown that this compound A significantly boosts the expression of Type I Collagen (COL-I) in human foreskin fibroblast cells. nih.govnih.govresearchgate.net At a concentration of 20 μM, it was observed to markedly promote COL-I production. nih.gov This dual action—preventing collagen breakdown and stimulating its synthesis—positions this compound as a potent agent for maintaining skin structure and elasticity. mdpi.comherbb.org
Effects of this compound A on Skin Health Markers in Fibroblasts
| Biomarker | Effect | Cell Model | Key Finding | Source |
|---|---|---|---|---|
| OPN3 | Inhibition | HFF-1 Cells | Significantly reduced OPN3 expression at 20 μM. | nih.gov |
| MMP-1 | Inhibition | HFF-1 Cells | Significantly reduced MMP-1 secretion at 20 μM. | nih.govnih.gov |
| COL-I | Enhancement | HFF-1 Cells | Significantly promoted COL-I expression at 20 μM. | nih.govnih.gov |
Chemopreventive Research in In Vitro Models
Chemoprevention involves using natural or synthetic agents to prevent, suppress, or reverse the process of carcinogenesis. This compound has shown promise in this area through its protective effects against cellular damage and its ability to bolster the cell's own defense mechanisms.
Protection Against Mycotoxin-Induced Cell Damage (e.g., Deoxynivalenol)
Mycotoxins are toxic compounds produced by certain types of fungi. Deoxynivalenol (DON) is a mycotoxin that can induce oxidative stress and cell damage. researchgate.net In vitro studies using the U937 immune cell line have shown that this compound provides significant protection against the cytotoxic effects of DON. researchgate.netmdedge.comthe-hospitalist.org This protective action is attributed, at least in part, to its potent antioxidant properties, which help to neutralize the reactive oxygen species (ROS) generated by the toxin. researchgate.netnih.gov
Induction of Phase II Detoxifying Enzymes
A key mechanism of chemoprevention is the induction of phase II detoxifying enzymes, which play a critical role in neutralizing harmful substances. ibna.rohappi.commdpi.com this compound has been shown to enhance the activity of these enzymes. researchgate.netmdedge.com In U937 cells exposed to deoxynivalenol, pretreatment with this compound led to an increase in the activity of glutathione peroxidase (GPx), a vital phase II enzyme. researchgate.netmdedge.comthe-hospitalist.org This enhancement of the cellular detoxification system is believed to be a primary mechanism behind the chemopreventive effects of this compound. researchgate.netmdedge.com
Chemopreventive Actions of this compound in U937 Cells
| Stressor | Effect of this compound | Mechanism | Source |
|---|---|---|---|
| Deoxynivalenol (DON) | Protects against cell damage. | Enhances Glutathione Peroxidase (GPx) activity. | researchgate.netmdedge.comnih.gov |
Other Investigational Biological Activities in Preclinical Research
Beyond its well-documented antioxidant and anti-inflammatory properties, preclinical research has begun to explore the therapeutic potential of this compound across other complex biological systems. These investigations, primarily in cellular and, to a lesser extent, animal models, have provided preliminary evidence for its activity in neurobiology, kidney protection, and metabolic regulation. The following sections detail the findings from these emerging areas of study.
Research into the neurobiological effects of this compound has touched upon its neuroprotective potential, particularly through its antioxidant capacity in models relevant to neurodegenerative diseases like Alzheimer's. The inhibition of the enzyme acetylcholinesterase (AChE) is a primary strategy in managing Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine (B1216132) in the brain. sigmaaldrich.com
Some evidence has suggested that this compound may contribute to AChE inhibition. science.govresearchgate.net Specifically, it has been reported to be the main constituent responsible for the AChE inhibitory effects of a Leontopodium alpinum extract labeled ECC55. science.govresearchgate.net However, other detailed investigations into the cholinergic-enhancing properties of Leontopodium alpinum have attributed the activity to different compounds. One such study, using bio-guided fractionation, identified sesquiterpenes, such as isocomene (B14461869) and 14-acetoxyisocomene, as the constituents that significantly increased acetylcholine levels in the rat brain. nih.gov That study noted that the AChE inhibitory activity of the extract was weak and that the active sesquiterpenes likely function through an alternative mechanism. nih.gov
More direct research on this compound has focused on its effects in cellular models of neurodegeneration. In one study, this compound was shown to significantly reduce the formation of reactive oxygen species (ROS) in differentiated human neuroblastoma cells (SH-SY5Y) that were exposed to amyloid-beta aggregates, a key component of the senile plaques found in Alzheimer's disease. mdpi.com This highlights a neuroprotective mechanism rooted in the compound's ability to counteract oxidative stress.
| Model System | Condition/Inducer | Key Finding | Investigated Mechanism | Citation |
|---|---|---|---|---|
| Human Neuroblastoma Cells (SH-SY5Y) | Amyloid Beta (Aβ) Aggregates | Significantly reduced the formation of reactive oxygen species (ROS). | Antioxidant / Neuroprotective | mdpi.com |
| In vitro Enzyme Assay | N/A (as part of ECC55 extract) | Reported to be mainly responsible for acetylcholinesterase (AChE) inhibition. | Cholinergic Enhancement | science.govresearchgate.net |
The investigation into the kidney-protective, or nephroprotective, effects of pure this compound is an emerging field, with current research primarily centered on in vitro cellular models rather than comprehensive animal studies. These studies aim to understand if the compound can protect kidney cells from damage induced by toxins and oxidative stress.
One key study evaluated the capacity of this compound to counteract oxidative stress in a pig kidney epithelial cell line (LLC-PK1) exposed to the mycotoxin ochratoxin A. The results showed that pretreatment with this compound significantly decreased the production of reactive oxygen species (ROS) induced by the toxin. However, despite this potent antioxidant effect, the treatment did not ultimately increase cell survival, indicating a complex cellular response where mitigating oxidative stress alone was insufficient to prevent cell death in this model.
To provide broader context, research on extracts from the Leontopodium genus has shown promise in animal models of kidney injury. An extract of Leontopodium leontopodioides was studied in a mouse model of lipopolysaccharide (LPS)-induced acute kidney injury (AKI). cjnmcpu.com The extract demonstrated significant nephroprotective effects, evidenced by a reduction in inflammatory markers (IL-6, TNF-α), a decrease in markers of oxidative stress (ROS, MDA), and reduced apoptosis of renal epithelial cells. cjnmcpu.com The mechanism was linked to the inhibition of the NF-κB signaling pathway. cjnmcpu.com It is important to note, however, that this study did not identify this compound as the active constituent in the extract used, instead identifying other phenolic compounds like chlorogenic acid. cjnmcpu.com Therefore, these in vivo findings illustrate the potential of the plant genus but are not direct evidence of this compound's efficacy in animal models.
| Model System | Condition/Inducer | Key Finding | Investigated Mechanism | Citation |
|---|---|---|---|---|
| Pig Kidney Cells (LLC-PK1) | Ochratoxin A (a mycotoxin) | Decreased reactive oxygen species (ROS) production but did not increase cell survival. | Antioxidant / Cytoprotective | cjnmcpu.com |
Recent preclinical research has identified a potential role for this compound in the regulation of lipid metabolism. These studies are particularly relevant to metabolic conditions such as non-alcoholic fatty liver disease (NAFLD), which is characterized by the abnormal accumulation of fats, primarily triglycerides, within liver cells. mdpi.com
The human liver cancer cell line, HepG2, is a widely used and established in vitro model for studying hepatic steatosis. mdpi.com In these models, researchers typically induce fat accumulation by exposing the cells to a mixture of free fatty acids (FFAs), such as oleic acid and palmitic acid, to mimic the overload of dietary fats seen in NAFLD. pan.olsztyn.plnih.gov The resulting intracellular lipid accumulation can be visualized using specific dyes like Oil Red O and quantified through biochemical assays. pan.olsztyn.plnih.gov
A pivotal study by Yi et al. found that this compound A inhibited the accumulation of triglycerides in HepG2 cells. mdpi.com This finding suggests that this compound can directly interfere with the processes that lead to fat buildup in liver cells. While the precise molecular mechanism was not detailed in the available summary, compounds that reduce hepatic lipid accumulation typically act by modulating key pathways involved in lipid synthesis and breakdown. This often includes the downregulation of genes responsible for lipogenesis (the creation of new fatty acids), such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1), and/or the upregulation of pathways involved in fatty acid oxidation (the breakdown of fats for energy), often mediated by the activation of AMP-activated protein kinase (AMPK). nih.gov The observed effect of this compound A suggests it may act on one or more of these regulatory points in hepatocyte lipid metabolism.
| Model System | Condition/Inducer | Key Finding | Investigated Mechanism | Citation |
|---|---|---|---|---|
| Human Hepatocyte Cell Line (HepG2) | (Not specified, but typically Free Fatty Acids) | Inhibited the accumulation of triglycerides. | Lipid Metabolism Regulation | mdpi.com |
Structure Activity Relationship Sar Studies and Research on Synthetic Analogues
Correlation of Chemical Structure with Observed Biological Activity
Leontopodic acid is a complex molecule characterized by a central D-glucaric acid backbone. Its biological potency is largely attributed to the multiple caffeoyl groups attached to this core structure. nih.govmdpi.com The catechol (3,4-dihydroxyphenyl) moieties within these caffeoyl groups are potent hydrogen donors and metal chelators, which are fundamental to the compound's significant antioxidant activity. researchgate.netmdpi.com
The primary natural forms, this compound A and this compound B, provide a direct point of comparison for SAR analysis.
This compound A (LA-A) is structurally defined as 2-[(3S)-3-hydroxybutanoate]-3,4,5-tris-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]-D-glucaric acid. researchgate.net
This compound B (LA-B) is 3,4,5-tricaffeoyl-D-glucaric acid, notably lacking the 3-hydroxybutanoate group at the C-2 position of the glucaric acid core. mdpi.comresearchgate.net
This structural difference—the presence or absence of the 3-hydroxybutanoate substituent—is the key variable when comparing their activities. Research has shown that both compounds exhibit potent biological effects, but with differing efficacies in certain assays. For instance, in a study evaluating components of Leontopodium alpinum callus culture extract for their effects on blue light-induced damage in human skin fibroblasts, both this compound A and B significantly reduced the expression of matrix metalloproteinase-1 (MMP-1) at a concentration of 20 μM. mdpi.com However, only this compound A was noted to significantly promote the expression of Collagen Type I (COI-1) and to have a more pronounced effect on scavenging reactive oxygen species (ROS) and reducing OPN3 expression, a sensor for blue light damage. mdpi.com This suggests that the 3-hydroxybutanoate moiety on this compound A may enhance or enable specific interactions with cellular pathways related to collagen synthesis and oxidative stress response.
Design and Synthesis of this compound Derivatives for Mechanistic Exploration
A review of available scientific literature indicates that the design and synthesis of a comprehensive library of this compound derivatives for mechanistic exploration have not been extensively reported. The focus of phytochemical research on Leontopodium alpinum has largely been on the isolation and characterization of natural constituents and the evaluation of extracts or the primary natural compounds themselves. nih.govnih.gov
The chemical complexity of this compound, a highly substituted and stereochemically intricate glucaric acid derivative, presents significant challenges for total synthesis and the subsequent generation of analogues. researchgate.net The creation of derivatives would likely involve complex protection-deprotection strategies to selectively modify the hydroxyl groups of the glucaric acid core or the caffeoyl moieties.
While specific research on synthetic this compound analogues is sparse, related research on other classes of compounds provides a template for how such studies might be conducted. For instance, extensive work has been done to synthesize libraries of derivatives based on caffeic acid itself, such as caffeic acid phenethyl ester (CAPE) and various caffeoyl amides, to improve stability and biological activity. nih.gov These studies often involve modifying the ester or amide linkage to explore how these changes affect properties like bioavailability and specific enzyme inhibition. nih.gov A similar approach applied to this compound could involve synthesizing analogues with modified ester linkages, altered substitution patterns on the caffeoyl groups, or replacement of the 3-hydroxybutanoate group with other functionalities to probe their role in biological activity.
In Vitro Screening of Synthetic Analogues
Given the lack of published studies on the synthesis of this compound analogues, there is no corresponding data from the in vitro screening of such synthetic compounds.
However, comparative in vitro screening of the major naturally occurring leontopodic acids and their metabolic precursors provides valuable data that informs the potential outcomes of SAR studies. These studies confirm the potent biological activity of the natural structures and highlight the subtle differences in efficacy between them.
The table below summarizes the comparative in vitro activities of this compound A and this compound B based on published research.
Mentioned Compounds
Biosynthesis and Metabolic Pathway Research
Elucidation of Biosynthetic Routes in Plants
The complete enzymatic pathway for the biosynthesis of leontopodic acid has not been fully elucidated; however, its chemical structure provides definitive clues about its precursor molecules and the metabolic routes that converge to form it. This compound is structurally a derivative of D-glucaric acid, which is esterified with caffeoyl and 3-hydroxybutanyl groups. mdpi.comnih.gov The structure of the primary variant, this compound A, has been identified as 2-[(3S)-3-hydroxybutanoate]-3,4,5-tris-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]-D-glucaric acid. researchgate.net This indicates that its biosynthesis is a complex process involving at least three distinct metabolic pathways.
The caffeoyl moieties are derivatives of caffeic acid, a well-known phenylpropanoid. The phenylpropanoid pathway is one of the most significant and widely studied routes in higher plants for the production of a vast array of secondary metabolites, including flavonoids, lignans, and phenolic acids. nih.govrsc.org This pathway originates from the shikimic acid pathway, with the aromatic amino acid phenylalanine serving as the primary precursor. rsc.org Phenylalanine is converted through a series of enzymatic steps into cinnamic acid and its hydroxylated derivatives, including p-coumaric acid and subsequently caffeic acid.
The central scaffold of the molecule, D-glucaric acid , is a six-carbon dicarboxylic acid derived from glucose. Its formation is part of the glucuronate pathway (or uronic acid pathway), a route for the metabolism of glucose that does not lead to the production of ATP but provides precursors for the synthesis of ascorbic acid, pentoses, and, in this case, the glucaric acid backbone.
The origin of the 3-hydroxybutanyl moiety is less commonly discussed in the context of phenylpropanoid derivatives. This component likely arises from fatty acid metabolism or amino acid catabolism, pathways that can generate short-chain hydroxy acids.
The final assembly of this compound would require a series of specific acyltransferase enzymes to catalyze the esterification of the D-glucaric acid core with activated forms of caffeic acid (e.g., Caffeoyl-CoA) and 3-hydroxybutanoic acid. The presence of various isomers and related derivatives, such as this compound B, suggests a degree of flexibility in these enzymatic processes. mdpi.com
Metabolic Profiling and Metabolomics in Plant Cell Cultures
Given that Leontopodium alpinum is a protected species, plant cell culture technology, particularly callus cultures, has emerged as a sustainable and controlled method for producing its valuable secondary metabolites. nih.govresearchgate.net These in vitro systems allow for metabolic profiling and the optimization of production yields, independent of seasonal and environmental constraints. mdpi.comscispace.com
Metabolomic studies, utilizing advanced analytical techniques such as Ultra-Performance Liquid Chromatography coupled to Ion-Mobility High-Resolution Mass Spectrometry (UPLC/IM-HRMS), have provided a comprehensive characterization of the phytochemicals present in L. alpinum callus cultures. mdpi.comnih.gov These analyses have revealed that the callus cultures are exceptionally rich in polyphenolic compounds, primarily derivatives of glucaric and quinic acids. mdpi.comnih.gov
Research has consistently identified this compound A and this compound B as the most abundant secondary metabolites in these cultures. mdpi.comnih.gov In one study, quantitative analysis of a dry-frozen extract from a callus culture showed that leontopodic acids A and B, along with chlorogenic acid and 3,5-dicaffeoylquinic acid, constituted over 57% of the extract's mass. mdpi.com The concentrations of these key compounds were found to be comparable to or even higher than those in wild plants, confirming the viability of callus cultures as production platforms. mdpi.com
Metabolic profiling has identified a range of related compounds, providing a detailed fingerprint of the culture's metabolic activity. Besides the main leontopodic acids, isomers and other substituted glucaric acid derivatives have been detected, such as di-caffeoyl glucaric acid and tetra-caffeoyl glucaric acid. mdpi.com This diversity highlights the complex metabolic network operating within the plant cells. The table below summarizes the major constituents identified in methanolic extracts of L. alpinum callus cultures.
| Identified Compound | Molecular Formula | Compound Class |
|---|---|---|
| This compound A | C₃₇H₃₄O₁₉ | Glucaric Acid Derivative |
| This compound B | C₃₃H₂₈O₁₇ | Glucaric Acid Derivative |
| Chlorogenic acid | C₁₆H₁₈O₉ | Quinic Acid Derivative |
| 3,5-Dicaffeoylquinic acid | C₂₅H₂₄O₁₂ | Quinic Acid Derivative |
| Di-caffeoyl glucaric acid (isomers) | C₂₄H₂₂O₁₄ | Glucaric Acid Derivative |
| Tetra-caffeoyl glucaric acid | C₄₂H₃₄O₂₂ | Glucaric Acid Derivative |
| Quinic acid | C₇H₁₂O₆ | Quinic Acid Derivative |
Further quantitative studies on specific active components in L. alpinum callus culture extracts (LACCE) have been performed using UPLC-MS/MS, confirming the significant presence of leontopodic acids A and B.
| Compound | Content (μg/g) |
|---|---|
| This compound A | 1580.0 |
| This compound B | 29.5 |
These metabolic profiling studies not only confirm the chemical composition of the callus cultures but also provide a basis for metabolic engineering strategies. By understanding the metabolic landscape, researchers can potentially enhance the production of desired compounds like this compound through techniques such as precursor feeding or the elicitation of specific biosynthetic pathways. scispace.com
Advanced Analytical and Bioanalytical Methodologies for Leontopodic Acid Research
High-Resolution Chromatographic Separation Techniques (e.g., UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) stands as a cornerstone for the analysis of leontopodic acid and related compounds from its natural source, Leontopodium alpinum (Edelweiss). google.com This technique offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including superior resolution, shorter analysis times, and reduced solvent consumption.
UHPLC systems, often coupled with diode-array detection (DAD) or mass spectrometry (MS), are adept at separating the complex mixture of phytochemicals present in Edelweiss extracts. researchgate.net The choice of stationary phase is critical; columns such as Acquity UPLC CSH Phenyl-Hexyl (1.7 µm particles) have been specifically utilized for their high resolving power in separating structurally similar compounds and stereoisomers. The separation of leontopodic acids A and B, along with other polyphenols like chlorogenic acid and 3,5-dicaffeoylquinic acid, is routinely achieved using gradient elution. mdpi.comnih.gov This involves a carefully programmed change in the mobile phase composition, typically a mixture of water and acetonitrile (B52724), often with an acidic modifier like 0.1% formic acid to improve peak shape and resolution. frontiersin.org
In one method, UPLC was coupled with Ion-Mobility High-Resolution Mass Spectrometry (IM-HRMS) to characterize the phytochemical profile of L. alpinum callus cultures. nih.gov This powerful combination allowed for the identification of 11 different glucaric acid derivatives, with leontopodic acids A and B being the most abundant. nih.gov The use of UPLC-Q-Orbitrap MS has also been applied to analyze the chemical composition of related species, identifying numerous phenolic acids and flavonoids. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Technique | UHPLC coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS/MS) | mdpi.com |
| Column | Acquity UPLC CSH Phenyl-Hexyl (1.7 µm); ACQUITY UPLC BEH Amide (1.7 µm) | mdpi.com |
| Mobile Phase | Gradient elution with water and acetonitrile, typically containing 0.1% formic acid. | frontiersin.orgmdpi.com |
| Gradient Example | 5–38% acetonitrile over 17 minutes. | |
| Detection | UV detection at 330 nm for caffeoyl moieties; Mass Spectrometry for structural confirmation and quantification. |
Quantitative Analysis in Complex Biological Matrices (e.g., Cell Lysates, Animal Tissues)
Quantifying this compound in complex biological matrices is essential for evaluating its bioavailability, metabolic fate, and cellular efficacy. The development of robust and validated bioanalytical methods, primarily based on UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), has been a key achievement in this area. mdpi.commdpi.com This technique provides the high sensitivity and selectivity required to measure low concentrations of the analyte in samples like cell lysates and tissues, distinguishing it from endogenous components. mdpi.com
For instance, leontopodic acids A and B have been successfully quantified in Leontopodium alpinum callus culture extracts (LACCE). mdpi.com In one study, the concentration of this compound A was found to be 184.13 ± 6.21 µg/mL and this compound B was 161.10 ± 3.85 µg/mL in the extract. mdpi.com Another analysis of callus cultures reported that leontopodic acids A and B, along with chlorogenic acid and 3,5-dicaffeoylquinic acid, constituted over 57% of the dry-frozen extract's mass. researchgate.net
The analytical workflow for quantification in biological samples generally involves sample preparation (e.g., protein precipitation for plasma or cell lysates), chromatographic separation, and MS/MS detection. mdpi.com Validation of these methods ensures their accuracy and reliability, assessing parameters like linearity, limit of detection (LOD), and recovery. For this compound, a validated UHPLC-DAD method reported an LOD below 0.1 µg/mL and spike-recovery test results between 85–115%.
In cell-based assays, such as those using human foreskin fibroblasts (HFF-1), this compound A has been studied at concentrations of 5, 10, and 20 μM. nih.govnih.gov At these levels, it was shown to significantly boost Collagen Type I (COL-I) expression while reducing Matrix Metalloproteinase-1 (MMP-1), reactive oxygen species (ROS), and Ca²+ influx, demonstrating its bioactivity at a cellular level. nih.govnih.govresearchgate.net
| Matrix | Compound | Concentration / Finding | Analytical Method | Reference |
|---|---|---|---|---|
| L. alpinum Callus Culture Extract (LACCE) | This compound A | 184.13 ± 6.21 µg/mL | UPLC-MS/MS | mdpi.com |
| L. alpinum Callus Culture Extract (LACCE) | This compound B | 161.10 ± 3.85 µg/mL | UPLC-MS/MS | mdpi.com |
| L. alpinum Callus Culture (Dry-frozen) | Leontopodic Acids A & B (combined with two other polyphenols) | Constitute ~15% (m/m) of the dry-frozen callus culture. | LC-MS | researchgate.net |
| Human Foreskin Fibroblast (HFF-1) Cells | This compound A | Tested at 5, 10, and 20 µM; significantly reduced MMP-1 expression and ROS levels. | Cell-based assays (ELISA, Flow Cytometry) | nih.govnih.gov |
Integration of Omics-Based Approaches (e.g., Transcriptomic Profiling)
To fully understand the biological impact of this compound, researchers are increasingly turning to systems biology, particularly "omics" technologies like transcriptomics. nih.govuniversiteitleiden.nl Transcriptomic profiling, often performed using RNA-Sequencing, provides a comprehensive snapshot of the gene expression changes within a cell or tissue in response to a specific treatment. universiteitleiden.nltiiips.com This approach moves beyond single-endpoint assays to reveal the complex molecular pathways modulated by a compound.
Studies investigating Leontopodium Alpinum callus culture extract (LACCE), of which this compound is a major active component, have used transcriptome profiling to uncover its anti-aging mechanisms in human skin cells. nih.govtiiips.comtiiips.com RNA-Sequencing results showed that LACCE treatment of keratinocytes led to the upregulation of genes involved in skin barrier function, such as those encoding keratin (B1170402) (KRT) proteins. tiiips.com Specifically, genes involved in positive regulation of developmental processes, programmed cell death, keratinization, and cornification were upregulated, which are all advantageous for skin health and integrity. tiiips.com
This holistic view allows scientists to connect the presence of this compound to broad cellular responses. For example, transcriptomic data has supported the anti-inflammatory and antioxidant effects observed in other assays, providing a genetic basis for these activities. nih.govskintypesolutions.com By identifying the specific genes and pathways affected, such as those related to collagen synthesis, inflammation, and oxidative stress response, omics-based approaches provide a deeper, more mechanistic understanding of how this compound exerts its beneficial effects on the skin. tiiips.comskintypesolutions.com This integration of advanced analytical chemistry with systems biology is crucial for substantiating the functional claims of natural products and guiding future research. universiteitleiden.nl
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of Novel Molecular Targets and Signaling Pathways
Leontopodic acid exerts its effects through a variety of molecular pathways, primarily recognized for its potent antioxidant and anti-inflammatory activities. mdpi.comnih.gov Future research will likely focus on elucidating more specific molecular targets to broaden its therapeutic potential.
Key signaling pathways currently associated with this compound include the suppression of pro-inflammatory mediators. Studies have shown its ability to inhibit the NF-κB and COX-2 pathways, which are central to the inflammatory response. herbb.org It has also been observed to down-regulate the expression of matrix metalloproteinase-1 (MMP-1) and matrix metalloproteinase-2 (MMP-2), enzymes that degrade collagen and contribute to skin aging. mdpi.comskintypesolutions.com Furthermore, this compound has been found to boost the expression of collagen type I (COI-1). mdpi.com
Recent investigations have highlighted its role in mitigating blue light-induced skin damage. This compound has been shown to inhibit the OPN3 receptor, which is implicated in the cellular response to blue light, and reduce the subsequent influx of calcium ions (Ca2+) and production of reactive oxygen species (ROS). mdpi.comnih.gov This suggests a protective mechanism against photoaging mediated through the OPN3/Ca2+-dependent signaling pathway. mdpi.comnih.gov Additionally, there is evidence that this compound can influence the MAPK and TGF-β signaling pathways, both crucial in collagen synthesis and skin homeostasis. nih.govmdpi.com
In the context of its antioxidant properties, this compound has been shown to enhance the activity of glutathione (B108866) peroxidase, a key detoxifying enzyme. the-hospitalist.org It also promotes the expression of proteins like filaggrin, which is essential for maintaining a strong skin barrier. belleluce.ch
Table 1: Investigated Molecular Targets and Signaling Pathways of this compound
| Category | Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | NF-κB | Suppression | herbb.org |
| COX-2 | Suppression | herbb.org | |
| IL-6, IL-8, IP-10, MCP-1, GM-CSF | Inhibition of release | nih.govnih.gov | |
| VCAM1 | Inhibition of expression | nih.govnih.gov | |
| Anti-aging/Skin Health | MMP-1 | Inhibition | mdpi.com |
| MMP-2 | Inhibition | skintypesolutions.com | |
| COI-1 | Increased expression | mdpi.com | |
| OPN3 Receptor | Inhibition | mdpi.comnih.gov | |
| Ca2+ Influx | Inhibition | mdpi.com | |
| Filaggrin | Promoted expression | belleluce.ch | |
| Antioxidant | ROS | Scavenging/Reduction | mdpi.com |
| Glutathione Peroxidase | Enhanced activity | the-hospitalist.org | |
| Other | TGF-β Pathway | Potential inhibition | nih.govmdpi.com |
| MAPK Pathway | Potential inhibition | nih.govmdpi.com |
Investigation of Synergistic Interactions with Other Bioactive Compounds
The potential for this compound to act synergistically with other bioactive compounds presents a promising area of research. Combining it with other natural extracts or compounds could enhance its therapeutic efficacy and allow for lower concentrations of individual components, potentially reducing any off-target effects.
For instance, this compound is often found in Edelweiss extracts alongside other phenolic compounds like chlorogenic acid and 3,5-dicaffeoylquinic acid. prescription-professional.nlnih.gov Investigating the combined effects of these compounds is a logical next step. One area of interest is its potential synergy with hyaluronic acid in cosmeceutical formulations for anti-aging purposes. herbb.org
Future studies could explore combinations with other well-known antioxidants and anti-inflammatory agents. For example, its interaction with compounds like resveratrol, curcumin, or quercetin (B1663063) could be investigated for enhanced effects in managing oxidative stress-related conditions. The use of Chou-Talalay plots could be a valuable statistical method to formally distinguish between additive, synergistic, and antagonistic effects when combined with other compounds.
Development and Validation of Advanced In Vitro and In Vivo Preclinical Models
To further understand the mechanisms and potential applications of this compound, the development and use of more sophisticated preclinical models are essential.
Current in vitro research has utilized various cell lines, including:
Human Foreskin Fibroblasts (HFF-1): Used to study the effects of blue light damage and the protective role of this compound on collagen synthesis and MMP expression. mdpi.comnih.gov
Primary Human Keratinocytes (PHKs) and Human Umbilical Vein Endothelial Cells (HUVECs): Employed to investigate its anti-inflammatory properties in response to stimuli like UV radiation, LPS, and cytokines. nih.govnih.govresearchgate.net
HepG2 (human liver cancer) and U937 (human monocytic) cells: Utilized to assess its chemoprotective effects against mycotoxins. the-hospitalist.org
Future in vitro work could involve the use of 3D skin models and organ-on-a-chip technology to more accurately mimic the complexity of human skin and other tissues. These models would provide a more physiologically relevant environment to study its absorption, metabolism, and efficacy.
Application in Functional Ingredient Research for Non-Clinical Contexts
Beyond its potential therapeutic applications, this compound is a prime candidate for use as a functional ingredient in various non-clinical products, particularly in the cosmetics and nutraceutical industries. herbb.org
In cosmeceuticals , its proven anti-aging and skin-protecting properties are highly valuable. belleluce.ch Its ability to protect against UV and blue light damage, reduce inflammation and redness, and strengthen the skin barrier makes it an attractive ingredient for serums, creams, and sunscreens. herbb.orgbelleluce.ch Research has demonstrated its effectiveness in reducing the appearance of wrinkles and improving skin elasticity and density. belleluce.ch
As a nutraceutical , this compound's potent antioxidant capabilities suggest its potential use in supplements aimed at combating oxidative stress throughout the body. herbb.org Its anti-inflammatory properties could also be beneficial for supporting joint health and managing inflammatory conditions.
Further research in this area should focus on formulation development to ensure the stability and bioavailability of this compound in these products. Additionally, studies could explore its potential as a natural preservative in food, given its antioxidant and antimicrobial properties. herbb.org
Q & A
Basic Research: Natural Sources and Initial Extraction
Q: What are the primary natural sources of Leontopodic acid, and what methodologies are recommended for its initial extraction? A: this compound is predominantly isolated from Leontopodium alpinum (Edelweiss). Initial extraction typically involves solvent-based methods (e.g., methanol/water mixtures) followed by centrifugal partition chromatography (CPC). CPC parameters include a two-phase solvent system (e.g., methyl tert-butyl ether/acetonitrile/water with 0.1% formic acid) to separate this compound from co-occurring compounds like 3,5-dicaffeoylquinic acid . Key steps include:
- Solvent optimization : Adjusting polarity to enhance compound solubility.
- Fraction collection : Monitoring UV absorption at 220 nm and 330 nm to target elution windows.
Advanced Research: Chromatographic Optimization
Q: How can researchers optimize the yield and purity of this compound during large-scale isolation, considering factors like solvent selection and chromatographic parameters? A: Large-scale purification requires balancing resolution and throughput. Critical factors include:
- CPC solvent system : Use acidic modifiers (e.g., 0.1% formic acid) to improve peak symmetry and reduce tailing.
- Gradient elution : In reversed-phase HPLC, isocratic conditions (e.g., water-acetonitrile, 75:25 v/v) enhance separation efficiency for this compound .
- Fraction pooling : Collect mid-peak fractions to exclude impurities in peak heads/tails.
- Yield vs. purity trade-offs : Higher flow rates increase throughput but may reduce resolution.
Table 1: Key Chromatographic Parameters for this compound Isolation
| Parameter | CPC | HPLC |
|---|---|---|
| Mobile Phase | MTBE/ACN/H2O + 0.1% FA | H2O/ACN + 0.1% FA (75:25) |
| Flow Rate | 15 mL/min | 110 mL/min |
| Detection Wavelength | 220 nm, 330 nm | 330 nm |
| Purity Achieved | ~90% (F1) | >95% (F3) |
Advanced Research: Analytical Validation
Q: What analytical methods are most robust for quantifying this compound and verifying its structural integrity? A: Ultra-high-performance liquid chromatography (UHPLC) coupled with diode-array detection (DAD) is preferred. Key protocols include:
- Column : Acquity UPLC CSH Phenyl-Hexyl (1.7 µm particles) for high resolution.
- Gradient elution : 5–38% acetonitrile over 17 minutes to resolve stereoisomers .
- Validation metrics : Linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and spike-recovery tests (85–115%).
Basic Research: Stability Profiling
Q: How does this compound stability vary under different storage conditions, and what preservation strategies are effective? A: Stability studies should assess:
- Temperature : Store at –20°C to prevent degradation (validate via accelerated stability testing at 40°C/75% RH).
- Light exposure : Use amber vials to block UV-induced oxidation.
- Solvent compatibility : Acidic solvents (pH 3–4) enhance stability compared to neutral buffers.
Advanced Research: Mechanistic Studies
Q: What experimental designs are recommended to evaluate this compound’s antioxidant activity while minimizing confounding variables? A: Use a combination of in vitro and cell-based assays:
- DPPH/ABTS assays : Quantify radical scavenging activity (IC50 values). Include Trolox as a positive control.
- Cell models : Human dermal fibroblasts under oxidative stress (e.g., H₂O₂ exposure). Normalize data to cell viability (MTT assay) .
- Data interpretation : Address contradictions (e.g., low in vitro activity but high cellular efficacy) by testing bioavailability via LC-MS intracellular quantification.
Advanced Research: Synergistic Effects
Q: How can researchers design studies to investigate synergistic interactions between this compound and other phenolic compounds? A:
- Fractional inhibitory concentration (FIC) index : Combine this compound with 3,5-dicaffeoylquinic acid at sub-therapeutic doses.
- Statistical models : Use Chou-Talalay plots to distinguish additive vs. synergistic effects .
- Omics integration : Transcriptomic profiling to identify co-regulated antioxidant pathways.
Basic Research: Ethical and Reproducibility Considerations
Q: What ethical and methodological safeguards are critical when sourcing Edelweiss for this compound research? A:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
